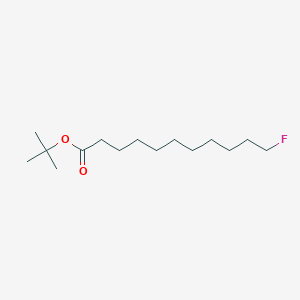
tert-Butyl 11-fluoroundecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 11-fluoroundecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group and a fluorine atom attached to an undecanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 11-fluoroundecanoate typically involves the esterification of 11-fluoroundecanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 11-fluoroundecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 11-fluoroundecanoic acid and tert-butyl alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Hydrolysis: 11-fluoroundecanoic acid and tert-butyl alcohol.
Reduction: 11-fluoroundecanol.
Substitution: Various substituted undecanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 11-fluoroundecanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis reactions. It serves as a model substrate for investigating the specificity and mechanism of esterases.
Industry: Used in the production of specialty chemicals and materials with specific properties such as hydrophobicity and thermal stability.
Wirkmechanismus
The mechanism of action of tert-Butyl 11-fluoroundecanoate depends on the specific application. In enzymatic hydrolysis, the ester bond is cleaved by the catalytic action of esterases, resulting in the formation of 11-fluoroundecanoic acid and tert-butyl alcohol. The fluorine atom can influence the reactivity and stability of the compound by altering the electronic properties of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 11-chloroundecanoate: Similar structure but with a chlorine atom instead of fluorine.
tert-Butyl 11-bromoundecanoate: Similar structure but with a bromine atom instead of fluorine.
tert-Butyl 11-iodoundecanoate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
tert-Butyl 11-fluoroundecanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications where these properties are desirable, such as in the synthesis of pharmaceuticals and specialty chemicals.
Eigenschaften
Molekularformel |
C15H29FO2 |
|---|---|
Molekulargewicht |
260.39 g/mol |
IUPAC-Name |
tert-butyl 11-fluoroundecanoate |
InChI |
InChI=1S/C15H29FO2/c1-15(2,3)18-14(17)12-10-8-6-4-5-7-9-11-13-16/h4-13H2,1-3H3 |
InChI-Schlüssel |
LPYMXFAYPJTIBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rel-(1R,2S,3R,4S,6R)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid](/img/structure/B13339182.png)
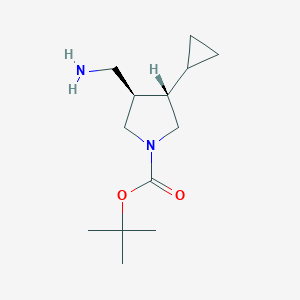

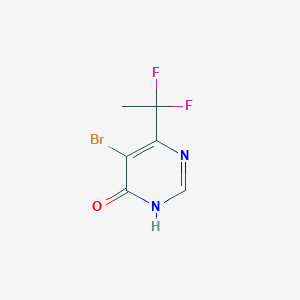
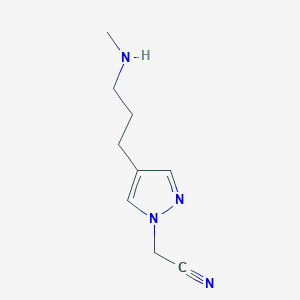

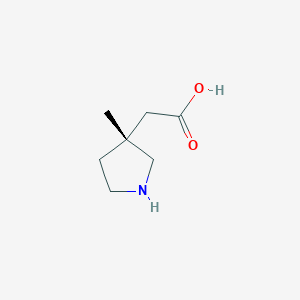
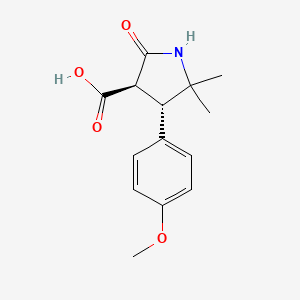
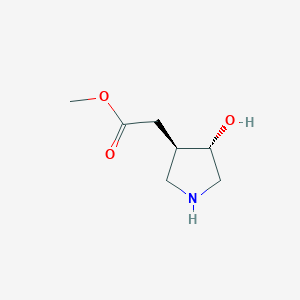
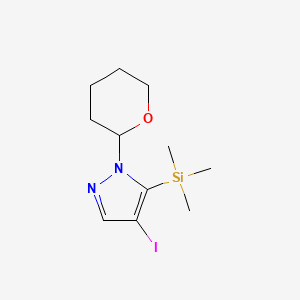

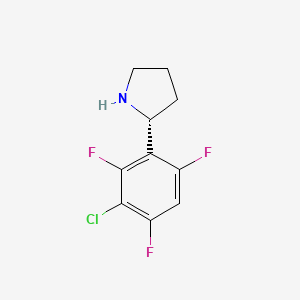
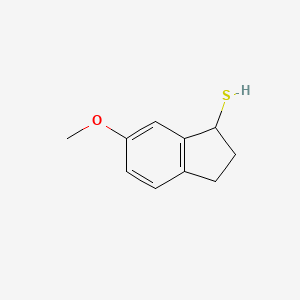
![(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)methanol](/img/structure/B13339242.png)
